2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
CAS No.: 1220016-29-4
Cat. No.: VC0059354
Molecular Formula: C10H12ClF3N2O
Molecular Weight: 268.664
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220016-29-4 |
|---|---|
| Molecular Formula | C10H12ClF3N2O |
| Molecular Weight | 268.664 |
| IUPAC Name | 2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)7-1-2-9(15-5-7)16-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6H2;1H |
| Standard InChI Key | YNVAKMDBZVRPLO-UHFFFAOYSA-N |
| SMILES | C1CNCC1OC2=NC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride is identified by the CAS registry number 1220016-29-4 and has a molecular formula of C₁₀H₁₂ClF₃N₂O with a molecular weight of 268.66 g/mol. The compound belongs to the class of heterocyclic organic compounds containing both pyridine and pyrrolidine rings connected through an oxygen atom. The trifluoromethyl group at the 5-position of the pyridine ring contributes to the compound's unique electronic properties and potential biological activities.
Structural Features
The structure consists of a pyridine ring with a trifluoromethyl substituent at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The pyrrolidine ring provides a basic nitrogen atom that can participate in hydrogen bonding and other molecular interactions, while the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the molecule.
Physicochemical Properties
The compound typically exists as a crystalline solid at room temperature. The presence of the trifluoromethyl group significantly affects the electronic distribution within the pyridine ring, resulting in distinct chemical reactivity patterns. The hydrochloride salt formation occurs at the basic nitrogen of the pyrrolidine ring, which improves water solubility while maintaining stability during storage and handling.
Synthetic Methodologies
Related Synthetic Approaches
Examining related compounds provides insight into potential synthetic strategies. For example, the synthesis of 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves the reaction of 5-fluoropicolinonitrile with isopropanol in the presence of sodium hydride . Similar nucleophilic substitution reactions could be applied to synthesize our target compound, with appropriate modifications to accommodate the different functional groups.
Purification and Salt Formation
The synthesis likely concludes with the formation of the hydrochloride salt by treating the free base with hydrochloric acid in an appropriate solvent. Purification methods may include column chromatography, recrystallization, or a combination of these techniques to achieve high purity levels required for research applications.
Comparative Analysis with Similar Compounds
Structural Analogs
A comparison of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride with structurally related compounds reveals important similarities and differences. The table below presents a comparative analysis of this compound with 4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride, a closely related analog:
| Property | 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride | 4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride |
|---|---|---|
| CAS Number | 1220016-29-4 | 1779128-39-0 |
| Molecular Formula | C₁₀H₁₂ClF₃N₂O | C₉H₁₁ClF₃N₃O |
| Molecular Weight | 268.66 g/mol | 269.65 g/mol |
| Core Structure | Pyridine | Pyrimidine |
| Trifluoromethyl Position | 5-position | 6-position |
| Pyrrolidinyloxy Position | 2-position | 4-position |
This comparison highlights the structural variations between these compounds, particularly the difference in the heterocyclic core (pyridine versus pyrimidine) and the positions of the substituents.
Functional Differences
The different positions of the substituents and the nature of the heterocyclic core likely confer distinct electronic properties and reactivity patterns to these compounds. The pyridine ring in our target compound has different electron distribution compared to the pyrimidine ring in the analog, which may affect binding interactions with biological targets and chemical reactivity in various applications.
Research Applications
Chemical Research Applications
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride serves as a valuable building block in synthetic organic chemistry. The compound can be utilized in the synthesis of more complex molecules, particularly those intended for biological screening or medicinal chemistry applications. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.
Medicinal Chemistry Considerations
The presence of the trifluoromethyl group is particularly significant in medicinal chemistry. This functional group often improves metabolic stability by preventing oxidative metabolism at the substituted position. Additionally, the trifluoromethyl group can enhance membrane permeability due to its lipophilic nature while also influencing the electronic properties of the molecule, which can affect binding interactions with biological targets.
Physicochemical Properties and Structure-Activity Relationships
Electronic Properties
The trifluoromethyl group at the 5-position of the pyridine ring significantly affects the electronic distribution within the molecule. This electron-withdrawing group decreases electron density in the pyridine ring, potentially enhancing the electrophilicity of certain positions. These electronic effects can influence the compound's interactions with biological targets and its reactivity in chemical transformations.
Conformational Analysis
The conformational flexibility of the pyrrolidine ring and its connection to the pyridine ring through an oxygen atom allows the molecule to adopt different spatial arrangements. This conformational flexibility may be important for binding to biological targets, as the molecule can potentially adapt its conformation to complement the binding site of a receptor or enzyme.
Structure-Activity Relationship Considerations
When developing structure-activity relationships (SARs) for this class of compounds, several structural features may be modified to optimize biological activity:
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Substitution on the pyridine ring
-
Modification of the linking atom (oxygen)
-
Substitution on the pyrrolidine ring
-
Replacement of the trifluoromethyl group
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Alternative salt forms
These modifications could be systematically explored to identify derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.
Analytical Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods would be valuable for assessing the purity of the compound and monitoring reaction progress during synthesis. The development of suitable chromatographic methods would consider the compound's polarity, stability, and detection method compatibility.
Research Challenges and Future Directions
Synthetic Optimization
Future research could focus on optimizing the synthesis of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride to improve yield, purity, and scalability. Alternative synthetic routes could be explored to enable more efficient production and structural modifications.
Comprehensive Biological Screening
A systematic evaluation of the biological activities of this compound across different assay systems would provide valuable insights into its potential applications. Screening against a panel of receptors, enzymes, and cellular targets would help identify promising directions for further development.
Structure-Activity Relationship Studies
The development of a series of structural analogs with systematic modifications would support the establishment of structure-activity relationships. This approach could lead to the identification of optimized derivatives with enhanced properties for specific applications.
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